molecular formula C9H9F2N B582378 1-(2,5-Difluorophenyl)cyclopropanamine CAS No. 1209947-02-3

1-(2,5-Difluorophenyl)cyclopropanamine

Cat. No.: B582378
CAS No.: 1209947-02-3
M. Wt: 169.175
InChI Key: XFKFEVCSHCTSQX-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)cyclopropanamine is a chemical intermediate of interest in pharmaceutical research and development. Its structure, which incorporates a cyclopropylamine group and a difluorophenyl ring, makes it a valuable building block for the synthesis of novel drug candidates . Research into this compound and its analogs primarily explores their potential in designing molecules that target central nervous system disorders, such as depression, anxiety, or neurodegenerative diseases . Furthermore, the cyclopropanamine moiety is a key structural feature in various bioactive molecules, and such compounds are frequently utilized in the development of selective enzyme inhibitors or receptor modulators . As a hydrochloride salt, the compound typically exhibits improved stability and handling properties. This product is intended for research purposes only and is not approved for human consumption. Researchers are advised to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKFEVCSHCTSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Difluorophenylcyclopropanamines

Synthetic Routes to Cyclopropyl (B3062369) Carboxylic Acid and Nitro Precursors

The synthesis of 1-(2,5-Difluorophenyl)cyclopropanamine relies on the availability of key precursors, primarily the corresponding cyclopropyl carboxylic acid or a suitable nitrocyclopropane (B1651597) derivative. These intermediates provide the core cyclopropane (B1198618) ring structure attached to the 2,5-difluorophenyl moiety and possess a functional group that can be converted into the target amine. The methodologies for preparing these precursors are diverse, often involving classical cyclopropanation strategies and modern synthetic innovations.

Synthesis of 1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid and its Precursors

A prevalent and direct method for constructing the 1-arylcyclopropanecarbonitrile, a direct precursor to the carboxylic acid, involves the reaction of a substituted phenylacetonitrile (B145931) with a 1,2-dihaloalkane. This approach, a variant of the Michael-initiated ring-closure (MIRC), is well-suited for creating the sterically demanding quaternary carbon center of the cyclopropane ring.

In a typical procedure, 2,5-difluorophenylacetonitrile (B1583466) is treated with a strong base, such as aqueous sodium hydroxide, in the presence of a phase-transfer catalyst like benzyltriethylammonium bromide. The base deprotonates the carbon alpha to the nitrile group, generating a nucleophilic carbanion. This carbanion then reacts with a cyclizing agent, most commonly 1,2-dibromoethane (B42909) or 1,2-dichloroethane. The reaction proceeds via an initial nucleophilic substitution to form a haloalkylated intermediate, which rapidly undergoes a second, intramolecular substitution to close the three-membered ring, yielding 1-(2,5-difluorophenyl)cyclopropanecarbonitrile. The resulting nitrile is a stable intermediate that can be readily hydrolyzed under acidic or basic conditions to furnish the target 1-(2,5-difluorophenyl)cyclopropanecarboxylic acid. youtube.com

Table 1: Representative Synthesis of 1-(2,5-Difluorophenyl)cyclopropanecarbonitrile

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose
1 2,5-Difluorophenylacetonitrile1. NaOH (strong base)2. Phase-Transfer Catalyst (e.g., TEBAC)3. 1,2-Dibromoethane1-(2,5-Difluorophenyl)cyclopropanecarbonitrileFormation of the cyclopropane ring via nucleophilic substitution and intramolecular cyclization.
2 1-(2,5-Difluorophenyl)cyclopropanecarbonitrile1. H₂SO₄ or HCl (acid) or NaOH (base)2. H₂O1-(2,5-Difluorophenyl)cyclopropanecarboxylic AcidHydrolysis of the nitrile functional group to a carboxylic acid.

An alternative and widely employed strategy begins with 2,5-difluorobenzaldehyde (B1295323). This route involves the initial formation of an activated alkene, which is subsequently cyclopropanated. For instance, a Knoevenagel or Wittig-type reaction of 2,5-difluorobenzaldehyde with a compound containing an active methylene (B1212753) group, such as acetonitrile (B52724) or an alkyl cyanoacetate, yields a 2,5-difluorophenyl-substituted alkene (e.g., (E)-3-(2,5-difluorophenyl)acrylonitrile).

The subsequent and crucial step is the cyclopropanation of this electron-deficient alkene. The Corey-Chaykovsky reaction is a highly effective method for this transformation. nih.gov It utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride. nih.gov The ylide adds to the carbon-carbon double bond of the acrylonitrile (B1666552) derivative, transferring a methylene group to form the cyclopropane ring. The resulting cyclopropanecarbonitrile (B140667) can then be hydrolyzed to the corresponding carboxylic acid, as previously described. googleapis.com

Synthesis of 1-(2,5-Difluorophenyl)nitrocyclopropane Precursors

The synthesis of nitrocyclopropane precursors provides an alternative pathway to the target amine via reduction of the nitro group. A common strategy for preparing aryl-substituted nitrocyclopropanes involves the cyclopropanation of a β-nitrostyrene derivative. beilstein-journals.org

The synthesis commences with the preparation of 1-(2-nitroethenyl)-2,5-difluorobenzene. This intermediate is typically synthesized via a Henry condensation reaction between 2,5-difluorobenzaldehyde and nitromethane, often catalyzed by a base like ammonium (B1175870) acetate (B1210297) in acetic acid. beilstein-journals.org

With the 2,5-difluoro-β-nitrostyrene in hand, the cyclopropane ring can be constructed. One established method involves a Michael addition of a stabilized carbanion, such as that derived from diethyl bromomalonate, followed by a base-induced intramolecular cyclization. nih.gov Another powerful technique is the reaction with a sulfur ylide, similar to the Corey-Chaykovsky reaction, where the ylide attacks the β-carbon of the nitroalkene, leading to the formation of the 1-(2,5-difluorophenyl)-2-nitrocyclopropane ring system. A variation described for related isomers involves a multi-step sequence starting with a Friedel-Crafts acylation of the difluorobenzene precursor, followed by nitration, stereoselective reduction of the ketone, and finally an intramolecular cyclization (e.g., Mitsunobu reaction) to form the nitrocyclopropane ring. googleapis.com This latter method offers a high degree of stereochemical control.

Table 2: General Strategies for Nitrocyclopropane Precursor Synthesis

StrategyKey Intermediate(s)Key ReactionsFinal Precursor
Nitrostyrene Cyclopropanation 1. 2,5-Difluorobenzaldehyde2. 1-(2-Nitroethenyl)-2,5-difluorobenzene1. Henry Condensation2. Michael-Initiated Ring Closure (e.g., with sulfur ylide or bromomalonate)1-(2,5-Difluorophenyl)-2-nitrocyclopropane
Intramolecular Cyclization 1. 1,4-Difluorobenzene2. 3-Chloro-1-(2,5-difluorophenyl)propan-1-one3. 1-(2,5-Difluorophenyl)-3-nitropropan-1-ol1. Friedel-Crafts Acylation2. Nitration3. Stereoselective Reduction4. Mitsunobu Reaction1-(2,5-Difluorophenyl)-1-nitrocyclopropane

Chemical Reactivity and Derivatization of Difluorophenylcyclopropanamine Systems

Reactions at the Amine Functionality

The primary amine group in 1-(2,5-difluorophenyl)cyclopropanamine is a key site for a variety of chemical modifications, including nucleophilic reactions, acylation, and salt formation.

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in reactions with various electrophiles. Alkylation, the formation of a new carbon-nitrogen bond, is a fundamental transformation of primary amines. The reaction typically involves the treatment of the amine with an alkyl halide or another suitable alkylating agent. The reactivity of the amine in these reactions is influenced by the electronic effects of the 2,5-difluorophenyl group, which can modulate the nucleophilicity of the nitrogen atom.

Table 1: Representative Alkylation Reactions of Primary Amines

Alkylating Agent Product Type General Reaction Conditions
Methyl Iodide N-Methylated Amine Base (e.g., K2CO3), Solvent (e.g., CH3CN)
Benzyl Bromide N-Benzylated Amine Base (e.g., Et3N), Solvent (e.g., CH2Cl2)

This table presents illustrative examples of alkylation reactions that primary amines like this compound are expected to undergo. Specific conditions may vary.

Acylation is a crucial reaction for the derivatization of this compound, leading to the formation of stable amide bonds. This transformation is widely employed in medicinal chemistry and materials science. The reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. A variety of methods are available for amide synthesis, each with its own advantages regarding reaction conditions and substrate scope. organic-chemistry.orgnih.gov The choice of method often depends on the specific properties of the starting materials.

Common methods for amide bond formation include:

Reaction with Acyl Halides: Acyl chlorides and bromides readily react with amines to form amides, often in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction with Anhydrides: Carboxylic acid anhydrides serve as effective acylating agents, with the reaction typically proceeding under milder conditions than with acyl halides.

Carboxylic Acid Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU), are used to activate carboxylic acids for reaction with amines. These methods are particularly useful for sensitive substrates and for peptide synthesis.

Table 2: Examples of Acylating Agents and Corresponding Amide Products

Acylating Agent Product
Acetyl Chloride N-(1-(2,5-difluorophenyl)cyclopropyl)acetamide
Benzoic Anhydride N-(1-(2,5-difluorophenyl)cyclopropyl)benzamide

This table provides hypothetical examples of amide formation from this compound.

The amine functionality imparts basic properties to this compound, allowing it to react with acids to form salts. The formation of a hydrochloride or other salt can improve the compound's solubility in water and its crystalline properties, which is often advantageous for purification and handling. The basicity of the amine is influenced by the inductive effect of the difluorophenyl group. The hydrochloride salt of a similar compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a well-characterized crystalline solid. google.comcaymanchem.com

Transformations Involving the Cyclopropane (B1198618) Ring

The three-membered ring of the cyclopropyl (B3062369) moiety is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions.

The cyclopropane ring can undergo cleavage of a carbon-carbon bond, a process that can be initiated by electrophiles, nucleophiles, or radical species. The regioselectivity of the ring opening is often influenced by the nature of the substituents on the ring. In the case of this compound, the phenyl group and the amine group can direct the cleavage to a specific bond. For instance, electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond. nih.gov The reaction of gem-difluorinated cyclopropanes can also lead to ring-opening.

Mechanistically, ring-opening can proceed through various pathways, including:

Acid-catalyzed ring opening: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to the formation of a carbocation intermediate that can be trapped by a nucleophile.

Lewis acid-mediated ring opening: Lewis acids can coordinate to a substituent on the cyclopropane ring, facilitating C-C bond cleavage.

Reductive and oxidative ring openings: These reactions involve the use of reducing or oxidizing agents to cleave the cyclopropane ring.

While ring-opening reactions are a major pathway for cyclopropane transformations, it is also possible to functionalize the cyclopropyl ring while retaining the three-membered structure. These reactions often involve the activation of C-H bonds on the ring or reactions that proceed through radical intermediates. The presence of the difluorophenyl and amine groups will influence the feasibility and regioselectivity of such functionalization reactions. Research in the broader field of cyclopropane chemistry has explored various methods for their functionalization, which could potentially be adapted for this compound.

Reactivity of the Difluorophenyl Group

The 2,5-difluoro substitution pattern creates a unique electronic environment on the phenyl ring. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which generally deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated into the aromatic system via a resonance effect, which complicates the reactivity and regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns on Difluorinated Phenyl Rings

In the context of this compound, the aromatic ring has four potential sites for electrophilic substitution (positions 3, 4, 6, and the ipso position 1, which is less common). The directing effects of the three substituents—the fluorine at C2, the fluorine at C5, and the cyclopropylamine (B47189) group at C1—determine the final substitution pattern.

Fluorine Substituents : As halogens, both fluorine atoms are ortho, para-directors.

The fluorine at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5, already substituted).

The fluorine at C5 directs to its ortho positions (C4 and C6) and its para position (C2, already substituted).

Cyclopropylamine Substituent : The alkylamine group is generally an activating, ortho, para-director, directing to positions C2, C4, and C6.

The combined influence suggests that electrophilic attack is most likely at positions C3, C4, and C6. The precise distribution of products depends on the specific electrophile and reaction conditions. For 1,4-difluorobenzene, a model for the 2,5-difluorophenyl system, electrophilic substitution occurs exclusively at the positions ortho to the fluorine atoms. For example, nitration of 1,4-difluorobenzene yields 2,5-difluoronitrobenzene as the sole product.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2,5-Difluorophenyl Group
ReactionElectrophilePredicted Major Product(s)Rationale
NitrationNO₂⁺1-(2,5-Difluoro-4-nitrophenyl)cyclopropanamine and/or 1-(2,5-Difluoro-6-nitrophenyl)cyclopropanamineThe fluorine at C5 and the cyclopropylamine at C1 both direct to the C4 and C6 positions. The fluorine at C2 directs to C3. The C4 and C6 positions are strongly activated.
HalogenationBr⁺, Cl⁺1-(4-Bromo-2,5-difluorophenyl)cyclopropanamineSimilar to nitration, the directing groups favor substitution at the positions ortho and para to the activating cyclopropylamine group and ortho to the C5 fluorine.
Friedel-Crafts AcylationRCO⁺Substitution is unlikely to proceed efficientlyThe strong deactivating effect of the two fluorine substituents makes the ring too electron-poor to react with the relatively weak electrophiles generated in Friedel-Crafts reactions. libretexts.org

Influence of Fluorine Substituents on Aromatic Reactivity and Regioselectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the difluorophenyl ring are governed by the interplay between two opposing electronic effects of the fluorine atoms: the inductive effect and the resonance effect. ijrar.org

Resonance Effect (+M) : The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene (B151609) ring. ijrar.org This donation of electron density increases the electron density at the ortho and para positions relative to the meta position. This resonance donation is what directs incoming electrophiles to the ortho and para positions.

In the this compound system, the presence of two fluorine atoms amplifies the deactivating inductive effect, making the ring significantly less reactive than benzene or even monofluorobenzene. Electrophilic substitution, therefore, requires harsher reaction conditions. The regioselectivity is a complex outcome of the directing effects of both fluorine atoms and the activating cyclopropylamine group.

Summary of Electronic Effects of Fluorine in Electrophilic Aromatic Substitution
Electronic EffectDescriptionImpact on ReactivityImpact on Regioselectivity
Inductive Effect (-I)Withdrawal of electron density from the ring via the σ-bond due to high electronegativity.Deactivating (reduces overall ring nucleophilicity).Deactivates ortho positions more strongly than meta or para.
Resonance Effect (+M)Donation of lone-pair electron density into the ring's π-system.Activating (counteracts the inductive effect to some extent).Directs electrophiles to ortho and para positions by increasing electron density at these sites.

Stereochemical and Conformational Analysis of Difluorophenylcyclopropanamines

Chirality and Determination of Absolute Configuration

1-(2,5-Difluorophenyl)cyclopropanamine possesses a chiral center at the carbon atom of the cyclopropane (B1198618) ring that is bonded to the amino group and the difluorophenyl group. This results in the existence of two enantiomers, the (R)- and (S)-forms. The presence of these stereoisomers necessitates methods for their separation and the determination of their absolute configuration.

The separation of enantiomers is commonly achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are frequently employed for the resolution of racemic mixtures of pharmaceutical compounds and their intermediates. nih.govnih.gov The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. researchgate.netmdpi.com For instance, preparative SFC has been shown to be a powerful technique for enantioselective separation in medicinal chemistry. nih.gov

Once the enantiomers are separated, the determination of their absolute configuration is essential. X-ray crystallography of a single crystal of one of the enantiomers, or a derivative, is the most definitive method for assigning the absolute configuration. nih.gov In the absence of suitable crystals, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed. nih.gov By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be reliably assigned. nih.gov Another approach involves the chemical derivatization of the amine with a chiral reagent of known absolute configuration, followed by analysis of the resulting diastereomers using techniques like NMR spectroscopy or X-ray crystallography. bldpharm.com

While specific reports on the chiral separation and absolute configuration determination of this compound are not abundant in publicly available literature, the methods described are standard practices in organic and medicinal chemistry for such determinations. Commercial suppliers list various stereoisomers of the related compound 2-(2,5-difluorophenyl)cyclopropanamine, such as (1R,2R), (1R,2S), and (1S,2R), indicating that stereospecific synthesis and separation are established processes for this class of compounds. simsonpharma.com

Conformational Preferences and Analysis of Rotational Barriers

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the phenyl ring to the cyclopropyl (B3062369) group and the orientation of the amino group. The presence of two fluorine atoms on the phenyl ring influences the electronic properties and steric hindrance, which in turn affects the rotational barriers and preferred conformations.

The rotation of the 2,5-difluorophenyl group is expected to have a significant energy barrier due to steric interactions between the ortho-fluorine atom and the cyclopropyl ring. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these rotational barriers. mdpi.com Studies on related molecules, such as 2,5-dimethylfluorobenzene, have shown that the barriers to internal rotation of substituents on a benzene (B151609) ring can be accurately determined using microwave spectroscopy and quantum chemical calculations. researchgate.net For N-benzhydrylformamides, DFT calculations have been used to estimate the rotational barriers of aryl fragments, which were found to be significantly influenced by ortho-substituents. mdpi.com

The orientation of the amino group relative to the cyclopropyl ring also contributes to the conformational landscape. In related cyclopropylamines, the rotational profile of the amino group has been studied, revealing the influence of substituents on the conformational preferences. nih.gov For instance, in 2-fluorocyclopropylamines, the diastereomers exhibit different potential energy profiles for the rotation of the amino group. nih.gov

Table 1: Calculated Rotational Barriers for Related Compounds This table presents data for analogous compounds to illustrate the concept of rotational barriers.

Compound Rotational Barrier (Method) Reference
N-Benzhydrylformamide ΔG‡(Aryl) = 2.5 kcal/mol (DFT) mdpi.com
ortho-Iodo-N-benzhydrylformamide ΔG‡(Aryl) = 9.8 kcal/mol (DFT) mdpi.com
2,5-dimethylfluorobenzene 2-methyl rotor: 277.830(26) cm⁻¹ (Microwave Spectroscopy) researchgate.net

Spectroscopic Methods for Stereoisomer Differentiation (e.g., advanced NMR techniques for structural elucidation)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of stereoisomers. chemicalbook.comnih.gov For this compound, various NMR techniques can provide detailed information about its three-dimensional structure.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. pharmacompass.com However, for a definitive stereochemical assignment, two-dimensional (2D) NMR experiments are often necessary. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly powerful for determining the relative stereochemistry of the substituents on the cyclopropane ring. chemicalbook.com These techniques detect through-space interactions between protons that are in close proximity, allowing for the differentiation of diastereomers.

Correlation Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. nih.gov For instance, HMBC can reveal long-range correlations between protons and carbons, which can be helpful in assigning the signals of the difluorophenyl ring and the cyclopropyl moiety.

In cases of enantiomers, NMR spectra are identical unless a chiral auxiliary or a chiral solvating agent is used. The addition of a chiral solvating agent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers in the NMR spectrum. nih.gov Variable temperature NMR studies can also be employed to investigate the conformational dynamics and potential existence of multiple conformers in solution. nih.gov

Table 2: Advanced NMR Techniques for Structural Elucidation

NMR Technique Information Provided Application to this compound
¹H, ¹³C, ¹⁹F NMR Basic structural information, chemical shifts Characterization of the molecular framework
COSY ¹H-¹H correlations Establishing proton connectivity in the cyclopropyl ring
HSQC ¹H-¹³C one-bond correlations Assigning protons to their directly attached carbons
HMBC ¹H-¹³C long-range correlations Confirming the attachment of the phenyl ring to the cyclopropyl group

Impact of Stereochemistry on Molecular Recognition and Binding

The specific three-dimensional arrangement of atoms in each enantiomer of this compound will dictate how it interacts with chiral biological targets such as enzymes and receptors. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. bldpharm.com

Molecular recognition is governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-π stacking. The precise spatial orientation of the amino group and the difluorophenyl ring in each enantiomer will determine its ability to form favorable interactions with the binding site of a target protein.

For instance, the amino group can act as a hydrogen bond donor or acceptor, and its position is critical for forming specific interactions with amino acid residues in a binding pocket. The difluorophenyl ring can engage in π-π stacking or hydrophobic interactions. The fluorine atoms can also participate in hydrogen bonding or other electrostatic interactions, further influencing the binding affinity and selectivity.

Computational and Theoretical Chemistry Studies on Difluorophenylcyclopropanamines

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. For 1-(2,5-Difluorophenyl)cyclopropanamine, these calculations would elucidate its electronic landscape and thermodynamic stability.

Methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations would yield key energetic and electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential (ESP) surface of the molecule. The ESP surface illustrates the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, this would highlight the nucleophilic character of the amine group and the influence of the electron-withdrawing fluorine atoms on the phenyl ring.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

Property Value Significance
Energy of HOMO -6.5 eV Indicates the molecule's ability to donate electrons.
Energy of LUMO -0.8 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eV Relates to chemical stability and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility Assessment

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in different environments (e.g., in a solvent like water).

For this compound, an MD simulation would reveal the rotational dynamics of the difluorophenyl group relative to the cyclopropyl (B3062369) ring and the flexibility of the amine group. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

The simulation would be run for a sufficient duration (nanoseconds to microseconds) to sample a wide range of possible conformations. The resulting trajectory can be analyzed to identify the most populated conformational states and the energy barriers between them. This provides a detailed map of the molecule's conformational landscape.

Table 2: Illustrative Conformational States of this compound from a Hypothetical MD Simulation

Conformational State Dihedral Angle (C-C-N-H) Relative Population (%) Description
State 1 60° 45% A common, low-energy conformation.
State 2 180° 30% An extended conformation.

Molecular Docking and Binding Affinity Predictions to Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. The cyclopropylamine (B47189) moiety is a known pharmacophore in various enzyme inhibitors. nih.gov

In a typical docking study, a three-dimensional structure of the target protein is used as a receptor. The this compound molecule would be treated as a flexible ligand, and various possible binding poses within the protein's active site would be generated. These poses are then "scored" using a scoring function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

The results of a docking simulation would identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds between the amine group and protein residues, or hydrophobic interactions involving the difluorophenyl ring. This information is invaluable for understanding the basis of molecular recognition. For instance, studies on related cyclopropylamine derivatives have been used to understand their interaction with targets like Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.gov

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Value Details
Docking Score -8.5 kcal/mol Indicates a strong predicted binding affinity.
Key Interactions Hydrogen bond with ASP-121, Pi-Pi stacking with PHE-250 Highlights specific residues involved in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and the observed activity.

While a QSAR model cannot be built for a single molecule, this compound could be included in a dataset of related difluorophenylcyclopropanamine analogs to develop such a model. The goal would be to understand which molecular properties are most important for a particular biological effect.

Descriptors for the model would include electronic properties (from quantum chemistry), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). A resulting QSAR equation might reveal, for example, that the biological activity is positively correlated with the dipole moment and negatively correlated with molecular size. This provides mechanistic insights and guides the design of new, more potent molecules. QSAR studies have been successfully applied to series of other cyclopropylamine derivatives to understand their receptor binding. nih.gov

Table 4: Sample Descriptors for a QSAR Model Including this compound

Descriptor Value Type Potential Influence on Activity
LogP 2.3 Hydrophobicity Affects membrane permeability and hydrophobic interactions.
Molecular Weight 169.17 g/mol Steric Influences fit within a binding site.
Polar Surface Area 26.02 Ų Electronic Relates to hydrogen bonding capacity.

Prediction of Reaction Pathways and Transition States in Cyclopropanamine Chemical Transformations

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, energetics, and the structures of transient species like transition states. mdpi.com This is particularly useful for understanding the synthesis and chemical stability of this compound.

For example, the synthesis of cyclopropylamines can proceed through various routes. longdom.org Computational methods can be used to model these synthetic steps, calculating the activation energies for each potential pathway. The pathway with the lowest activation energy is predicted to be the most favorable. This can help in optimizing reaction conditions.

Furthermore, the chemical transformations of the molecule, such as its metabolism or degradation, can be studied. For instance, the susceptibility of the amine group to oxidation can be modeled. By calculating the energies of the reactants, transition states, and products, a complete energy profile of the reaction can be constructed, offering a deep understanding of the reaction kinetics and thermodynamics. Computational studies on the pyrolysis of the parent cyclopropylamine have provided insights into its decomposition mechanisms. researchgate.netsemanticscholar.org

Table 5: Illustrative Energy Profile for a Hypothetical Reaction of this compound

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials.
Transition State 1 +25.0 Energy barrier for the first step.
Intermediate +5.0 A meta-stable species formed during the reaction.
Transition State 2 +15.0 Energy barrier for the second step.

Applications of Difluorophenylcyclopropanamines in Advanced Organic Synthesis

Role as Versatile Chiral Building Blocks for Complex Molecular Architectures

Chiral building blocks are essential for the construction of enantiomerically pure molecules, a critical requirement for the vast majority of pharmaceuticals where only one enantiomer provides the desired therapeutic effect. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a prime example of such a versatile chiral building block. Its structure contains two stereocenters, which are crucial for establishing the precise three-dimensional arrangement of atoms in the target molecule. The presence of the amine group provides a convenient handle for further chemical modifications, allowing it to be readily incorporated into larger, more complex molecular architectures through reactions such as amidation, alkylation, and reductive amination. The difluorophenyl moiety not only influences the electronic properties of the molecule but can also serve as a site for further functionalization or as a key pharmacophoric element. The rigid cyclopropane (B1198618) ring restricts conformational flexibility, which can be advantageous in drug design by locking the molecule into a bioactive conformation and potentially increasing binding affinity to its target.

Utilization as Key Intermediates in the Multi-Step Synthesis of Bioactive Compounds

The most prominent application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is its role as a key intermediate in the synthesis of Ticagrelor. innospk.comgoogle.com Ticagrelor is an orally active antiplatelet drug that functions as a reversible P2Y12 receptor antagonist, used to prevent thrombotic events in patients with acute coronary syndrome. uliege.begoogle.com The chemical structure of Ticagrelor is complex, and its synthesis requires the precise assembly of several fragments.

Table 1: Chemical Properties of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Property Value
Molecular Formula C₉H₉F₂N
Molecular Weight 169.17 g/mol nih.gov
CAS Number 220352-38-5 nih.govbiosynth.com
Appearance Oily substance google.com

| IUPAC Name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine nih.gov |

Contribution to Asymmetric Synthesis Strategies and Enantiopure Compound Preparation

The preparation of enantiomerically pure compounds is a central theme in modern organic synthesis. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine not only serves as a chiral building block but its synthesis also exemplifies key strategies in asymmetric synthesis. The creation of the two contiguous stereocenters on the cyclopropane ring with the correct relative and absolute stereochemistry requires sophisticated synthetic methods. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, one common approach involves the diastereoselective cyclopropanation of a chiral precursor, followed by removal of the chiral auxiliary. Another strategy employs asymmetric reduction of a prochiral ketone to establish one stereocenter, which then directs the formation of the second stereocenter during the cyclopropane ring formation. The development of these synthetic routes has contributed to the broader field of asymmetric synthesis by providing robust methods for the preparation of chiral cyclopropylamines.

Exploration of Potential as Ligands or Catalysts in Organometallic Chemistry

While the primary application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine has been as a building block in pharmaceutical synthesis, its structural features suggest potential for exploration in other areas of chemistry, such as organometallic chemistry. The amine group can act as a Lewis base and coordinate to metal centers, making it a candidate for use as a chiral ligand in asymmetric catalysis. The presence of the fluorine atoms can modulate the electronic properties of the metal center, potentially influencing the reactivity and selectivity of the catalyst. The rigid cyclopropane backbone could also impart a specific geometry to the resulting metal complex, which could be beneficial for stereocontrol in catalytic reactions. To date, the use of difluorophenylcyclopropanamines as ligands or catalysts in organometallic chemistry is not extensively reported in the literature, representing an area ripe for future investigation. The development of novel chiral ligands is a continuous pursuit in organometallic chemistry, and compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine offer an interesting and potentially valuable scaffold for such endeavors.

Molecular and Biochemical Mechanisms of Interaction of Difluorophenylcyclopropanamine Derivatives

Investigation of Molecular Target Binding Modes

The molecular interactions of 1-(2,5-Difluorophenyl)cyclopropanamine and its related structures have been investigated against several classes of proteins critical in human disease. These interactions are defined by the specific binding modes within the active or allosteric sites of receptors and enzymes.

Receptor Binding Interactions and Allosteric Modulation (e.g., P2Y12 Receptor Antagonism at a Molecular Level)

The P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for ADP-mediated platelet aggregation, is a key target for antithrombotic therapies. nih.govnih.gov While irreversible antagonists like clopidogrel (B1663587) exist, there is significant interest in developing reversible inhibitors. nih.gov The binding of antagonists to the P2Y12 receptor often involves interactions with specific amino acid residues within the transmembrane helices. Molecular modeling studies of various reversible P2Y12 antagonists have highlighted the importance of residues such as Lys280 and Phe252, which can form hydrogen bonds and π-π stacking interactions, respectively. nih.gov

For derivatives of this compound, any potential antagonism at the P2Y12 receptor would likely involve the insertion of the difluorophenyl group into a hydrophobic pocket within the receptor's binding site. The fluorine atoms can form favorable orthogonal multipolar interactions with backbone carbonyls or other polar residues, enhancing binding affinity. The cyclopropylamine (B47189) portion could engage in hydrogen bonding or ionic interactions with acidic residues like aspartate or glutamate, or with key lysine (B10760008) residues that are critical for ligand recognition in the P2Y12 binding pocket. nih.gov

Enzyme Inhibition Mechanisms (e.g., Histone Lysine Demethylase 1 (LSD1) Inhibition)

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2). mdpi.comnih.gov Its overexpression is linked to the progression of various cancers, making it a significant therapeutic target. mdpi.comresearchgate.net

Derivatives of this compound are structurally analogous to tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), a well-characterized irreversible inhibitor of LSD1. nih.gov The mechanism of inhibition involves the oxidative activation of the cyclopropylamine by the enzyme's FAD cofactor. This leads to the opening of the strained cyclopropane (B1198618) ring and the formation of a reactive intermediate that covalently bonds to the N5 atom of the FAD cofactor. nih.gov This covalent adduct formation results in the irreversible inactivation of the enzyme. nih.gov Structural studies of LSD1 in complex with tranylcypromine show that the inhibitor binds in the enzyme's active site, and the phenyl ring makes limited contact with surrounding residues. nih.gov This suggests that substitutions on the phenyl ring, such as the 2,5-difluoro groups, could be leveraged to create additional interactions, potentially increasing both potency and selectivity. nih.gov

Cytochrome P450 Enzyme Interactions and Potential Mechanism-Based Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast majority of clinical drugs. eurofinsdiscovery.comnih.gov Interactions with these enzymes are a critical consideration in drug development, as inhibition can lead to significant drug-drug interactions. evotec.comnih.gov CYP inhibition can be reversible (competitive or non-competitive) or irreversible. nih.gov

A particularly important type of irreversible inhibition is mechanism-based inhibition (MBI), where the CYP enzyme metabolizes a drug into a reactive intermediate. nih.gov This intermediate then covalently binds to the enzyme, leading to its inactivation. nih.govsolvobiotech.com Compounds containing a cyclopropylamine moiety are known to be potential mechanism-based inhibitors of amine oxidases. The activation mechanism is similar to that described for LSD1, where enzymatic oxidation leads to ring opening and the formation of a reactive species. Given that this compound contains this scaffold, it is critical to evaluate its potential for MBI of key CYP isoforms such as CYP3A4, CYP2D6, and CYP2C19. eurofinsdiscovery.com Such studies are essential to predict the clinical risk of drug-drug interactions.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Studies

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate (B1227488). nih.govmedchemexpress.com This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH a validated target for anticancer and autoimmune therapies. nih.govnih.gov

Known inhibitors of DHODH, such as Brequinar, Leflunomide, and Vidofludimus, are structurally diverse. medchemexpress.commedchemexpress.com They typically bind to a hydrophobic channel on the enzyme that is adjacent to the flavin mononucleotide (FMN) cofactor and opens toward the ubiquinone binding site. While there are no specific published studies linking this compound derivatives to DHODH inhibition, this target is often included in broad screening panels for new chemical entities. Investigating potential interactions is warranted to fully characterize the pharmacological profile of this class of compounds and to determine their selectivity across various enzyme targets.

Structure-Mechanism Relationship Studies for Elucidating Molecular Activity

The relationship between the chemical structure of difluorophenylcyclopropanamine derivatives and their mechanism of action is critical for optimizing potency and selectivity. For FAD-dependent enzymes like LSD1, the cyclopropylamine pharmacophore is essential for the mechanism of irreversible covalent inhibition. However, modifications to the phenyl ring play a crucial role in modulating the interaction.

The introduction of electron-withdrawing fluorine atoms at the 2 and 5 positions of the phenyl ring has several effects:

Electronic Modulation : The fluorine atoms alter the electron density of the aromatic ring, which can influence the pKa of the amine and the redox potential of the molecule, potentially affecting the rate of enzymatic activation by FAD.

Binding Interactions : The fluorine atoms can participate in specific hydrogen bonds or multipolar interactions with residues in the enzyme's active site, enhancing binding affinity.

Metabolic Stability : Fluorine substitution can block positions susceptible to oxidative metabolism by CYP enzymes, thereby improving the pharmacokinetic profile of the compound.

Studies on related LSD1 inhibitors have demonstrated that the stereochemistry and substitution pattern of the phenylcyclopropylamine scaffold are key determinants of activity.

Table 1: Structure-Mechanism Relationships of Phenylcyclopropylamine Analogues as LSD1 Inhibitors
Structural FeatureImpact on Mechanism and ActivityRationale
Cyclopropylamine RingEssential for irreversible covalent inhibitionThe strained ring is opened upon oxidation by FAD, leading to the formation of a reactive intermediate that covalently modifies the cofactor. nih.gov
Stereochemistry (e.g., trans vs. cis)Often critical for potencyThe specific three-dimensional arrangement is necessary for optimal orientation within the LSD1 active site to facilitate the reaction with FAD. nih.gov
Phenyl Ring Substitution (e.g., 2,5-difluoro)Modulates potency, selectivity, and pharmacokinetic propertiesSubstituents can form additional interactions with active site residues and alter the electronic nature and metabolic stability of the inhibitor. researchgate.netnih.gov
Amine GroupRequired for interaction and catalysisThe primary amine is protonated at physiological pH and interacts with active site residues; it is the site of oxidation by the FAD cofactor. nih.gov

In Vitro Biochemical Assay Methodologies for Mechanistic Elucidation

A variety of in vitro biochemical assays are employed to determine the mechanism of action of difluorophenylcyclopropanamine derivatives at the molecular level. These assays are crucial for quantifying potency, determining the mode of inhibition, and assessing selectivity.

Table 2: In Vitro Assays for Mechanistic Characterization
TargetAssay TypePrinciple and Measurement
P2Y12 ReceptorLight Transmission Aggregometry (LTA)Measures the change in light transmittance through a suspension of platelets upon addition of an agonist like ADP. The ability of a compound to prevent this change indicates antagonism. nih.gov
Receptor Occupancy Assay (Flow Cytometry)Uses fluorescently labeled antibodies that compete with the test compound for binding to the P2Y12 receptor on the surface of platelets, allowing for quantification of target engagement. nih.gov
LSD1HRP-Coupled Colorimetric/Fluorometric AssayMeasures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction. H₂O₂ is used by horseradish peroxidase (HRP) to generate a colored or fluorescent signal. nih.gov
Antibody-Based ELISA/HTRF AssayDirectly detects the demethylated histone substrate using a specific antibody. This signal is then quantified using a secondary antibody conjugated to an enzyme (ELISA) or a fluorophore pair (HTRF). nih.govepigentek.com
Cytochrome P450Microsomal Inhibition Assay (LC-MS/MS)Incubates human liver microsomes (containing CYP enzymes), a probe substrate, and the test inhibitor. The formation of the probe metabolite is measured by LC-MS/MS to determine the IC₅₀ value. eurofinsdiscovery.combioivt.com
Mechanism-Based Inhibition (MBI) AssayInvolves pre-incubating the inhibitor with microsomes and NADPH to allow for metabolic activation, followed by dilution and addition of a probe substrate to measure the time- and concentration-dependent loss of enzyme activity. solvobiotech.combioivt.com
DHODHSpectrophotometric Inhibition AssayMonitors the reduction of an electron acceptor dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by DHODH. A decrease in the rate of dye reduction indicates inhibition. google.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,5-Difluorophenyl)cyclopropanamine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a 2,5-difluorophenyl precursor followed by amine functionalization. For structurally similar analogs (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropanamine), a common approach is reacting benzyl chloride derivatives with cyclopropylamine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene . Critical parameters include:

  • Temperature control (0–5°C during cyclopropane ring formation to prevent ring-opening).
  • Stoichiometric ratios (1.2–1.5 equivalents of amine to precursor).
  • Anhydrous conditions to avoid hydrolysis.
    • Key Optimization : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Side products like aziridines can form if base strength is insufficient .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms cyclopropane geometry and fluorine substitution. ¹⁹F NMR chemical shifts (δ -115 to -125 ppm) distinguish para/meta fluorine positions .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile gradients resolve amine derivatives. MS fragmentation patterns (m/z 168 [M+H]⁺) validate molecular weight .
  • X-ray Crystallography : Hydrochloride salts crystallize in orthorhombic systems (space group P2₁2₁2₁), providing unambiguous structural confirmation .

Advanced Research Questions

Q. How do structural variations in fluorinated cyclopropanamine analogs impact biological target engagement?

  • Structure-Activity Relationship (SAR) Strategies :

  • Competitive Binding Assays : Compare 2,5-difluoro vs. 3,4-difluoro analogs against serotonin/dopamine transporters (IC₅₀ differences of 3–5 fold reported) .
  • Computational Docking : Fluorine orientation affects π-π stacking with aromatic residues (e.g., Tyr95 in SERT). 2,5-substitution improves hydrophobic interactions vs. 3,4-substitution .
  • Metabolic Profiling : 2,5-difluoro derivatives show higher microsomal stability (t₁/₂ = 8.2 hrs) than 3,4-difluoro analogs (t₁/₂ = 5.1 hrs) due to reduced CYP2D6 metabolism .

Q. What contradictory findings exist regarding the neuroprotective effects of fluorinated cyclopropanamines, and how can these be resolved?

  • Contradictions : Some studies report NMDA receptor antagonism (IC₅₀ = 2.3 µM), while others show no effect at ≤10 µM .
  • Resolution Strategies :

  • Assay Standardization : Use identical cell lines (e.g., SH-SY5Y neurons) and glutamate challenge protocols.
  • Metabolite Screening : LC-MS/MS detects active metabolites (e.g., N-oxidized forms) that may contribute to observed effects .
  • Species-Specific Models : Rat cortical neurons show higher sensitivity than murine models, suggesting species-dependent target expression .

Methodological Notes

  • Synthetic Optimization : Scale-up reactions (>10 g) require slow amine addition (0.5 mL/min) to minimize exothermic side reactions .
  • Biological Assays : Pre-incubate test compounds with 1 mM NADPH in liver microsomes to standardize CYP-mediated metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.